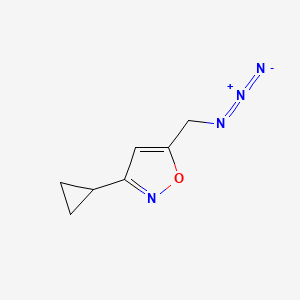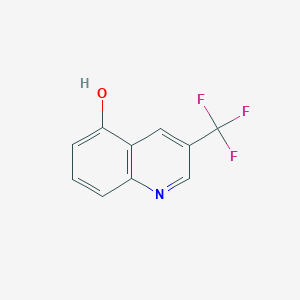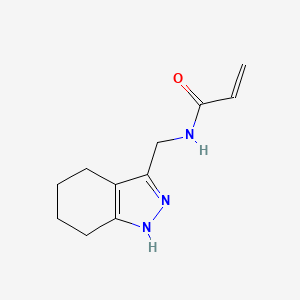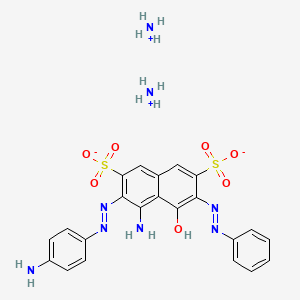
(E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(4-cinnamylpiperazine-1-carbonyl)phenoxy)-1-cyclopropylethanone, also known as CPPene, is a synthetic compound that has been studied for its potential therapeutic effects. CPPene is a cyclopropyl ketone derivative that has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties.
Applications De Recherche Scientifique
Polymers and Material Science
Research on polymers derived from piperazine compounds, similar to the structure of interest, has shown applications in creating materials with unique thermal and mechanical properties. For instance, polyurethanes derived from piperazine display distinct phase transitions and smectic modifications, indicating potential use in developing new materials with specific thermal responses and mechanical strength (Kricheldorf & Awe, 1989).
Catalysis and Chemical Synthesis
Compounds containing cinnamyl and piperazine moieties have been explored for their catalytic activities. For example, the synthesis and characterization of metal complexes with new Schiff base ligands, akin to the structural features of the compound of interest, demonstrate their potential in catalysis, DNA binding, and antibacterial activities (El‐Gammal et al., 2021). Such research underscores the possibility of employing similar compounds in catalysis and bioactive studies.
Pharmaceutical Applications
The study of cinnarizine, a molecule featuring a cinnamylpiperazine moiety similar to the compound of interest, in pharmacological contexts, such as its synthesis monitoring, indicates the relevance of such structures in drug development and pharmaceutical chemistry (Sarycheva & Vedernikova, 1999). This suggests the potential of the compound of interest in pharmaceutical research, particularly in the development of new therapeutic agents.
Antioxidant and Anticancer Properties
Research on cinnamic acid, a structural component related to the compound , has revealed its antioxidant and potential anticancer properties. This includes its ability to ameliorate myelosuppression and oxidative stress induced by chemotherapeutic agents, highlighting the potential of cinnamic acid derivatives in cancer therapy and protection against chemotherapy side effects (Patra et al., 2012). This area of research may provide insights into the therapeutic applications of similar compounds.
Molecular Mechanics and Conformational Studies
The study of compounds featuring cinnamyl and piperazine structures in the context of molecular mechanics and NMR conformational analysis indicates the potential for such compounds to interact with biological targets, such as opioid receptors (Toma et al., 1992). This suggests the value of the compound of interest in detailed structural and biological interaction studies.
Propriétés
IUPAC Name |
1-cyclopropyl-2-[4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]phenoxy]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-24(21-8-9-21)19-30-23-12-10-22(11-13-23)25(29)27-17-15-26(16-18-27)14-4-7-20-5-2-1-3-6-20/h1-7,10-13,21H,8-9,14-19H2/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYRNGYDLDFKQM-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)
![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)




![(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2386031.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide](/img/structure/B2386033.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)
![[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2386037.png)
![1-(4-Benzylpiperazin-1-yl)-3-[4-[2-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2386039.png)
